molecular formula C11H14N4 B2628042 5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine CAS No. 1785106-45-7

5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine

Cat. No. B2628042
M. Wt: 202.261
InChI Key: UZSIBEZRSRHNBR-UHFFFAOYSA-N
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Description

“5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a propan-2-yl group . The exact structure can be confirmed using spectroscopic techniques .

Scientific Research Applications

Anticancer Agents

Scientific Field

Medicinal Chemistry, Oncology

Summary of the Application

1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

Methods of Application

The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .

Results or Outcomes

Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Among these compounds, 10j bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effect .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry

Summary of the Application

1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

Methods of Application

This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes

The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Antimicrobial Agents

Scientific Field

Pharmaceutical Chemistry, Microbiology

Summary of the Application

1,2,4-triazole derivatives have been found to exhibit significant antimicrobial activity . These compounds have been used in the development of various medicines such as Fluconazole, which contains a 1,2,4-triazole group .

Methods of Application

The antimicrobial activity of these compounds is typically evaluated using standard microbiological techniques, such as the disk diffusion method or broth dilution method .

Results or Outcomes

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Organic Catalysts

Summary of the Application

1,2,4-triazoles have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Methods of Application

The synthesis of these compounds typically involves multicomponent reactions (MCRs), which are a direct and powerful process for the synthesis of different functionalized heterocyclic structures including triazoles .

Results or Outcomes

The established previous methods demonstrate that multicomponent reactions (MCRs) are a direct and powerful process for the synthesis of different functionalized heterocyclic structures including triazoles .

Safety And Hazards

The safety of 1,2,4-triazole derivatives, including “5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine”, has been evaluated on various cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, “5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine” and its derivatives could be further explored for their potential anticancer activities.

properties

IUPAC Name

5-phenyl-2-propan-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)15-11(12)13-10(14-15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSIBEZRSRHNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine

CAS RN

1785106-45-7
Record name 3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine
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